Zinc octoate

Description

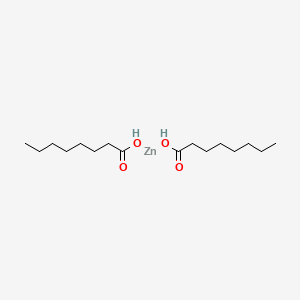

Structure

3D Structure of Parent

Properties

Molecular Formula |

C16H32O4Zn |

|---|---|

Molecular Weight |

353.8 g/mol |

IUPAC Name |

octanoic acid;zinc |

InChI |

InChI=1S/2C8H16O2.Zn/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10); |

InChI Key |

YOEZTBGIFRPYPX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCC(=O)O.CCCCCCCC(=O)O.[Zn] |

Origin of Product |

United States |

Foundational & Exploratory

"synthesis of zinc octoate from zinc oxide and 2-ethylhexanoic acid"

Abstract

This technical guide provides a comprehensive overview of the synthesis of zinc octoate from zinc oxide and 2-ethylhexanoic acid. It is intended for researchers, scientists, and professionals in drug development and related fields. This document outlines the fundamental chemical principles, detailed experimental protocols, and key reaction parameters. Quantitative data is presented in structured tables for clarity, and process workflows are visualized using DOT language diagrams to facilitate understanding of the synthesis pathway.

Introduction

This compound, also known as zinc 2-ethylhexanoate, is a versatile metal carboxylate with a wide range of industrial applications. It serves as a catalyst in polymerization reactions, a curing agent for silicones, a heat stabilizer for PVC, and a corrosion inhibitor in coatings.[1] The synthesis from zinc oxide and 2-ethylhexanoic acid is a common and economically viable route, proceeding via a neutralization reaction. This guide details the direct synthesis method, offering a reproducible protocol for laboratory-scale preparation.

Chemical Principles

The synthesis of this compound from zinc oxide and 2-ethylhexanoic acid is a straightforward acid-base reaction. In this process, the basic zinc oxide reacts with the acidic 2-ethylhexanoic acid to form the zinc salt (this compound) and water as the sole byproduct.[2] The reaction is typically driven to completion by removing the water as it is formed.

The balanced chemical equation for the reaction is:

ZnO + 2 C₈H₁₆O₂ → Zn(C₈H₁₅O₂)₂ + H₂O

This reaction is exothermic, and temperature control is a crucial parameter to prevent side reactions and ensure product purity. The stoichiometry of the reactants is a critical factor that dictates the chemical composition and purity of the final product.[3]

Experimental Protocol: Direct Synthesis

This section provides a detailed methodology for the laboratory-scale synthesis of this compound.

3.1. Materials and Equipment

| Material/Equipment | Specifications |

| Zinc Oxide (ZnO) | Reagent grade, ≥99% purity |

| 2-Ethylhexanoic Acid (C₈H₁₆O₂) | Reagent grade, ≥99% purity |

| Toluene | Anhydrous, reagent grade |

| Round-bottom flask | Appropriate size with ground glass joints |

| Dean-Stark apparatus | To facilitate azeotropic removal of water |

| Reflux condenser | |

| Heating mantle with magnetic stirrer | |

| Rotary evaporator | For solvent removal |

| Filtration apparatus | Buchner funnel, filter paper, vacuum flask |

3.2. Reaction Setup

A round-bottom flask is charged with zinc oxide and 2-ethylhexanoic acid in a 1:2 molar ratio. Toluene is added as a solvent to facilitate the azeotropic removal of water. The flask is equipped with a Dean-Stark apparatus and a reflux condenser. The entire setup is placed on a heating mantle with a magnetic stirrer.

3.3. Reaction Procedure

-

Charging the Reactor: In a 500 mL three-necked round-bottom flask, add zinc oxide (e.g., 20.35 g, 0.25 mol).

-

Addition of Reactant and Solvent: To the flask, add 2-ethylhexanoic acid (e.g., 72.1 g, 0.5 mol) and toluene (e.g., 150 mL).

-

Heating and Water Removal: The reaction mixture is heated to reflux (approximately 110-120°C) with vigorous stirring. The water produced during the reaction is collected in the Dean-Stark trap as an azeotrope with toluene.

-

Monitoring Reaction Progress: The reaction is monitored by observing the amount of water collected. The reaction is considered complete when the theoretical amount of water (e.g., 4.5 mL for a 0.25 mol scale reaction) has been collected. This typically takes 3-5 hours.

-

Cooling: Once the reaction is complete, the heating is stopped, and the mixture is allowed to cool to room temperature.

3.4. Product Isolation and Purification

-

Filtration: The cooled reaction mixture is filtered to remove any unreacted zinc oxide.

-

Solvent Evaporation: The toluene is removed from the filtrate under reduced pressure using a rotary evaporator.

-

Final Product: The resulting product is a clear, viscous liquid, which is this compound. A typical yield for this reaction is approximately 95%.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for the synthesis of this compound.

Table 1: Reactant and Product Stoichiometry

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Molar Ratio | Example Mass (g) |

| Zinc Oxide | ZnO | 81.38 | 1 | 20.35 |

| 2-Ethylhexanoic Acid | C₈H₁₆O₂ | 144.21 | 2 | 72.10 |

| This compound | Zn(C₈H₁₅O₂)₂ | 351.80 | 1 | 87.95 (Theoretical) |

| Water | H₂O | 18.02 | 1 | 4.50 (Theoretical) |

Table 2: Typical Reaction Conditions and Yield

| Parameter | Value |

| Reaction Temperature | 110-120°C (Reflux in Toluene) |

| Reaction Time | 3-5 hours |

| Solvent | Toluene |

| Typical Yield | ~95% |

Process Visualization

The following diagrams illustrate the chemical reaction pathway and the experimental workflow for the synthesis of this compound.

Caption: Reaction pathway for the synthesis of this compound.

Caption: Step-by-step experimental workflow.

Characterization

The synthesized this compound can be characterized by various analytical techniques to confirm its identity and purity:

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic carboxylate stretches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the 2-ethylhexanoate ligand.

-

Thermogravimetric Analysis (TGA): To determine the thermal stability of the compound.

-

Elemental Analysis: To determine the zinc content.

Safety and Handling

-

2-Ethylhexanoic acid is corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Toluene is a flammable and volatile solvent. All operations should be performed in a well-ventilated fume hood, away from ignition sources.

-

Zinc oxide is a fine powder and inhalation should be avoided.

Conclusion

The direct synthesis of this compound from zinc oxide and 2-ethylhexanoic acid is an efficient and high-yielding method suitable for laboratory and industrial-scale production. By carefully controlling the reaction parameters, particularly temperature and water removal, a high-purity product can be consistently obtained. The detailed protocol and workflow diagrams provided in this guide serve as a valuable resource for researchers and professionals engaged in the synthesis and application of metal carboxylates.

References

Laboratory Scale Synthesis of Zinc 2-Ethylhexanoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc 2-ethylhexanoate, also known as zinc octoate, is a versatile organometallic compound with a wide range of applications in various scientific and industrial fields. It serves as a catalyst in polymerization reactions, a heat stabilizer for polymers like PVC, a cross-linking agent in coatings and inks, and a precursor for the synthesis of zinc oxide nanoparticles.[1][2] Its branched alkyl chains impart solubility in nonpolar organic solvents, a critical property for its use in many formulations.[2] This technical guide provides a comprehensive overview of the laboratory-scale synthesis of zinc 2-ethylhexanoate, detailing various methodologies, experimental protocols, and comparative data to aid researchers in selecting and implementing the most suitable synthesis strategy for their specific needs.

Synthesis Methodologies

Several methods have been established for the laboratory-scale synthesis of zinc 2-ethylhexanoate. The most common approaches include the direct reaction of zinc oxide with 2-ethylhexanoic acid, a double decomposition (metathesis) reaction, and a specific method for the synthesis of basic zinc 2-ethylhexanoate.

Direct Reaction of Zinc Oxide with 2-Ethylhexanoic Acid

This is a straightforward and widely used method for producing zinc 2-ethylhexanoate.[2] The reaction involves the acid-base reaction between zinc oxide and 2-ethylhexanoic acid, typically at elevated temperatures. The water produced as a byproduct is often removed to drive the reaction to completion, which can be facilitated by the use of a solvent that forms an azeotrope with water, such as toluene.[2]

Reaction Scheme: ZnO + 2 C₈H₁₆O₂ → Zn(C₈H₁₅O₂)₂ + H₂O[2]

Double Decomposition (Metathesis) Reaction

This method offers an alternative pathway to zinc 2-ethylhexanoate and involves a two-step process. First, 2-ethylhexanoic acid is neutralized with a base, typically sodium hydroxide, to form sodium 2-ethylhexanoate. This intermediate is then reacted with a water-soluble zinc salt, such as zinc chloride or zinc sulfate, in a suitable solvent. The desired zinc 2-ethylhexanoate is then isolated, often after the precipitation of an inorganic salt byproduct (e.g., NaCl).

Reaction Scheme:

-

C₈H₁₆O₂ + NaOH → C₈H₁₅O₂Na + H₂O

-

2 C₈H₁₅O₂Na + ZnCl₂ → Zn(C₈H₁₅O₂)₂ + 2 NaCl

Synthesis of Basic Zinc 2-Ethylhexanoate

A specific variant of the double decomposition method is employed for the synthesis of basic zinc 2-ethylhexanoate. This process utilizes a precise molar ratio of an inorganic zinc salt, 2-ethylhexanoic acid, and an alkali hydroxide in an aqueous medium to yield the basic salt with high purity and yield.[3]

Experimental Protocols

Protocol 1: Direct Synthesis of Zinc 2-Ethylhexanoate from Zinc Oxide

Materials:

-

Zinc oxide (ZnO)

-

2-Ethylhexanoic acid (C₈H₁₆O₂)

-

Toluene (optional, for azeotropic removal of water)

-

Round-bottom flask equipped with a magnetic stirrer, heating mantle, and a Dean-Stark apparatus or a similar setup for water removal.

Procedure:

-

In a round-bottom flask, combine zinc oxide and 2-ethylhexanoic acid in a 1:2 molar ratio.

-

Add a suitable amount of toluene to the flask to facilitate stirring and azeotropic removal of water.

-

Heat the reaction mixture to reflux with vigorous stirring. The water produced during the reaction will be collected in the Dean-Stark trap.

-

Continue the reaction for 2-3 hours after no more water is collected to ensure the reaction goes to completion.[3]

-

After cooling to room temperature, filter the reaction mixture to remove any unreacted zinc oxide.[3]

-

The solvent (toluene) can be removed from the filtrate by rotary evaporation to yield the crude zinc 2-ethylhexanoate.

-

For higher purity, the product can be distilled under high vacuum (e.g., at 255 °C / 13.3 Pa).[3]

Protocol 2: Double Decomposition Synthesis of Zinc 2-Ethylhexanoate

Materials:

-

2-Ethylhexanoic acid (C₈H₁₆O₂)

-

Sodium hydroxide (NaOH)

-

Zinc chloride (ZnCl₂) or Zinc sulfate (ZnSO₄)

-

Ethanol or another suitable solvent

-

Water

-

Separatory funnel

-

Organic solvent for extraction (e.g., n-hexane)

-

Anhydrous sodium sulfate

Procedure:

-

Preparation of Sodium 2-Ethylhexanoate:

-

Dissolve 2-ethylhexanoic acid in ethanol in a reaction vessel.

-

Slowly add a stoichiometric amount of an aqueous solution of sodium hydroxide with stirring. The reaction is exothermic.

-

-

Reaction with Zinc Salt:

-

In a separate vessel, dissolve the zinc salt (e.g., zinc chloride) in water.

-

Slowly add the aqueous zinc salt solution to the sodium 2-ethylhexanoate solution with continuous stirring. A precipitate of zinc 2-ethylhexanoate may form.

-

-

Work-up and Purification:

-

The reaction mixture is transferred to a separatory funnel.

-

Extract the zinc 2-ethylhexanoate into an organic solvent like n-hexane.

-

Separate the organic layer from the aqueous layer containing the inorganic salt byproduct.

-

Wash the organic layer with water to remove any remaining impurities.

-

Dry the organic layer over anhydrous sodium sulfate and then filter.

-

Remove the solvent by rotary evaporation to obtain the zinc 2-ethylhexanoate product.

-

Protocol 3: Synthesis of Basic Zinc 2-Ethylhexanoate[3]

Materials:

-

Zinc chloride (ZnCl₂)

-

2-Ethylhexanoic acid (C₈H₁₆O₂)

-

Sodium hydroxide (NaOH)

-

n-Hexane

-

Water

-

Separatory funnel

-

Anhydrous sodium sulfate

Procedure:

-

Prepare an aqueous solution of sodium hydroxide.

-

Dissolve 2-ethylhexanoic acid in the sodium hydroxide solution with stirring at 55-60 °C to form the sodium salt.[3]

-

Cool the solution to 30 °C and add n-hexane with continued stirring.[3]

-

Slowly add an aqueous solution of zinc chloride dropwise. A temporary precipitate of zinc hydroxide may form and then redissolve. The molar ratio of ZnCl₂ : 2-ethylhexanoic acid : NaOH should be 1 : 1.5 : 2.[3]

-

Stir the reaction mixture for one hour at 50-60 °C.[3]

-

Cool the mixture to 20 °C and transfer it to a separatory funnel.[3]

-

Separate the lower aqueous phase from the upper organic phase containing the product.[3]

-

Dry the organic phase over a small amount of anhydrous sodium sulfate and filter.[3]

-

Distill off the n-hexane to obtain the basic zinc 2-ethylhexanoate product.[3]

Data Presentation

Table 1: Comparison of Synthesis Methods for Zinc 2-Ethylhexanoate

| Parameter | Direct Reaction (from ZnO) | Double Decomposition | Basic Zinc 2-Ethylhexanoate Synthesis |

| Starting Materials | Zinc oxide, 2-Ethylhexanoic acid | 2-Ethylhexanoic acid, NaOH, Zinc salt (e.g., ZnCl₂) | Zinc chloride, 2-Ethylhexanoic acid, NaOH |

| Molar Ratio | ZnO : Acid ≈ 1:2 | Acid:NaOH ≈ 1:1; Na-salt:Zn-salt ≈ 2:1 | ZnCl₂ : Acid : NaOH = 1 : 1.5 : 2[3] |

| Solvent | Toluene (optional) | Water, Ethanol, n-Hexane | Water, n-Hexane[3] |

| Reaction Temperature | Reflux (Toluene: ~111°C) | Room temperature to mild heating | 50-60 °C[3] |

| Reaction Time | 2-3 hours after water removal[3] | Varies | 1 hour[3] |

| Typical Yield | ~93%[3] | Not specified | 97%[3] |

| Purity | Requires purification (distillation) | Good | 95-98% after solvent removal[3] |

| Key Byproducts | Water | Inorganic salt (e.g., NaCl) | Sodium chloride, Water[3] |

Mandatory Visualization

Signaling Pathways and Experimental Workflows

Caption: General experimental workflows for the synthesis of zinc 2-ethylhexanoate.

Caption: Simplified reaction pathways for different synthesis methods.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Buy Zinc 2-ethylhexanoate (EVT-317288) | 136-53-8 [evitachem.com]

- 3. HU207089B - Process for producing basic zinc-2-ethylhexanoate or mixtures comprising basic zinc-2-ethylhexanoate from inorganic zinc salts or waste zinc compounds - Google Patents [patents.google.com]

Alternative Synthesis Routes for High-Purity Zinc Octoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of alternative synthesis routes for high-purity zinc octoate (also known as zinc 2-ethylhexanoate), a versatile compound with applications ranging from industrial catalysis to pharmaceuticals. The document details established and emerging methodologies, offering comprehensive experimental protocols, comparative data, and workflow visualizations to aid in the selection and optimization of synthesis strategies for research, development, and manufacturing.

Introduction

This compound is a zinc carboxylate that finds extensive use as a catalyst, drying agent, PVC stabilizer, and in various organic syntheses.[1] The purity of this compound is a critical parameter, particularly in applications such as drug development and high-performance materials, where impurities can lead to adverse effects or compromised material properties. This guide focuses on synthesis methods capable of yielding high-purity this compound, including the traditional fusion and precipitation routes, as well as emerging techniques like microwave-assisted synthesis.

Synthesis Methodologies

Three primary methodologies for the synthesis of this compound are discussed: the Fusion Method, the Precipitation Method, and a Solvent-Based Method. Each method presents distinct advantages and challenges in terms of purity, yield, cost, and scalability.

Fusion Method (Direct Reaction)

The fusion method is a straightforward and widely used industrial process involving the direct reaction of zinc oxide (ZnO) with 2-ethylhexanoic acid.[2] The reaction is typically carried out at elevated temperatures to drive the formation of this compound and water, with the latter being removed to shift the equilibrium towards the product.

-

Reactant Charging: In a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus or vacuum line for water removal, charge zinc oxide and a slight molar excess of 2-ethylhexanoic acid.

-

Heating and Reaction: Heat the mixture with constant stirring to a temperature between 80°C and 150°C.[3][4] The reaction progress can be monitored by the amount of water collected.

-

Water Removal: Continuously remove the water byproduct under atmospheric pressure or vacuum to drive the reaction to completion.[3]

-

Reaction Completion and Filtration: Once the theoretical amount of water has been collected and the reaction mixture becomes clear, the reaction is considered complete. Cool the mixture and filter to remove any unreacted zinc oxide.

-

Purification: The crude this compound can be purified by vacuum distillation to remove excess 2-ethylhexanoic acid and other volatile impurities.

Precipitation Method (Double Decomposition)

The precipitation method, also known as double decomposition, generally yields a higher purity product compared to the fusion method.[3] This aqueous-based synthesis involves the reaction of a water-soluble zinc salt with an alkali metal salt of octanoic acid, leading to the precipitation of the water-insoluble this compound.

-

Preparation of Sodium Octoate: In a reaction vessel, prepare a solution of sodium octoate by reacting 2-ethylhexanoic acid with a stoichiometric amount of sodium hydroxide in an aqueous or ethanolic solution.

-

Preparation of Zinc Salt Solution: In a separate vessel, prepare an aqueous solution of a zinc salt, such as zinc sulfate or zinc chloride.

-

Precipitation: Slowly add the zinc salt solution to the sodium octoate solution with vigorous stirring. This compound will precipitate out of the solution.

-

Filtration and Washing: Filter the precipitate and wash thoroughly with deionized water to remove the sodium salt byproduct (e.g., sodium sulfate or sodium chloride) and any unreacted starting materials.

-

Drying: Dry the purified this compound precipitate in a vacuum oven at a low temperature (e.g., 60-80°C) to remove residual water.

Solvent-Based Method

This method is a variation of the fusion method where the reaction is carried out in the presence of an organic solvent. The solvent aids in heat transfer, controls viscosity, and facilitates the removal of water through azeotropic distillation.

-

Reactant and Solvent Charging: In a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus, charge zinc oxide, 2-ethylhexanoic acid, and a suitable organic solvent (e.g., toluene, xylene).[5]

-

Azeotropic Reflux: Heat the mixture to reflux. The solvent will form an azeotrope with the water produced during the reaction, which is then collected in the Dean-Stark trap.

-

Reaction Monitoring: Monitor the reaction by observing the amount of water collected. The reaction is complete when no more water is evolved.

-

Solvent Removal: After cooling the reaction mixture, remove the solvent under reduced pressure.

-

Purification: The resulting this compound can be further purified by filtration to remove any unreacted solids.

Microwave-Assisted Synthesis (Emerging Method)

Microwave-assisted synthesis is a promising alternative that can significantly reduce reaction times and potentially improve yields and purity by providing rapid and uniform heating.[6] While specific protocols for this compound are not abundant, a general procedure can be adapted from the synthesis of other zinc carboxylates and nanoparticles.[7][8]

-

Reactant Preparation: In a microwave-safe reaction vessel, combine zinc acetate or zinc oxide with 2-ethylhexanoic acid in a microwave-absorbing solvent such as ethanol or 1-butanol.[7]

-

Microwave Irradiation: Place the vessel in a laboratory microwave reactor and irradiate at a controlled temperature (e.g., 120°C) and power (e.g., 250 W) for a short duration (e.g., 5-30 minutes).[7][9]

-

Isolation and Purification: After cooling, the product can be isolated by centrifugation or filtration. The precipitate should be washed with a suitable solvent to remove unreacted starting materials and byproducts.

-

Drying: Dry the final product under vacuum.

Quantitative Data Summary

The following tables summarize key quantitative data for the different synthesis routes.

| Parameter | Fusion Method | Precipitation Method | Solvent-Based Method | Microwave-Assisted Method |

| Typical Yield | ~95%[3] | >90% (expected) | >95% (expected) | High (expected) |

| Purity | Good to High | Very High[3] | High | Potentially Very High |

| Reaction Time | Several hours | 1-2 hours | Several hours | Minutes |

| Reaction Temp. | 80-150°C[3][4] | Room Temperature to 50°C | Reflux Temperature of Solvent | 120°C (typical)[7] |

| Key Byproducts | Water | Sodium Salt (e.g., NaCl, Na₂SO₄) | Water | Minimal |

| Commercial this compound Properties (Typical Values) | |

| Zinc Content (%) | 6 - 22%[10][11] |

| Appearance | Clear, pale yellow viscous liquid[3] |

| Solubility | Soluble in organic solvents[12] |

Purification and Analysis

Purification by Solvent Extraction

For applications requiring the highest purity, crude this compound can be purified using solvent extraction. This technique separates this compound from unreacted 2-ethylhexanoic acid and other organic-soluble impurities.

-

Dissolution: Dissolve the crude this compound in a nonpolar organic solvent such as hexane.

-

Aqueous Wash: Wash the organic phase with a dilute aqueous solution of a weak base (e.g., sodium bicarbonate) to neutralize and extract any remaining 2-ethylhexanoic acid.

-

Separation: Separate the aqueous and organic layers using a separatory funnel.

-

Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain purified this compound.

Analytical Methods for Purity Determination

The purity of synthesized this compound should be assessed using a combination of analytical techniques.

-

Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a suitable solvent.

-

Buffering: Add an ammonia-ammonium chloride buffer to maintain a constant pH.

-

Titration: Titrate the solution with a standardized solution of ethylenediaminetetraacetic acid (EDTA) using a suitable indicator such as Eriochrome Black T. The endpoint is indicated by a color change.

-

Calculation: Calculate the zinc content based on the volume of EDTA solution used.

Fourier-Transform Infrared (FTIR) spectroscopy can be used to confirm the formation of this compound and identify the presence of unreacted 2-ethylhexanoic acid. The key vibrational modes for this compound include a strong carboxylate stretch around 1550 cm⁻¹.[3]

Techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) can provide a highly accurate determination of the zinc concentration and can also be used to quantify trace metal impurities.[2]

Visualization of Workflows

The following diagrams illustrate the workflows for the primary synthesis routes of this compound.

Conclusion

The selection of an appropriate synthesis route for high-purity this compound depends on the specific requirements of the intended application, including purity, yield, cost, and scale. The precipitation method generally offers the highest purity, making it suitable for pharmaceutical and other high-specification applications. The fusion and solvent-based methods are robust and scalable, making them ideal for industrial-scale production where very high purity may not be the primary concern. Microwave-assisted synthesis presents a rapid and efficient alternative that warrants further investigation and optimization. A thorough analytical characterization is crucial to ensure the quality and purity of the final product, regardless of the synthesis method employed.

References

- 1. soleconsulting.co.za [soleconsulting.co.za]

- 2. seprm.com [seprm.com]

- 3. US4563256A - Solvent extraction process for recovery of zinc - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

- 5. CN108794324A - The preparation method of zinc Isoocatanoate - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. mit.imt.si [mit.imt.si]

- 8. mdpi.com [mdpi.com]

- 9. ijcps.org [ijcps.org]

- 10. Making sure you're not a bot! [opus4.kobv.de]

- 11. Rapid microwave-assisted synthesis of hybrid zeolitic–imidazolate frameworks with mixed metals and mixed linkers - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 12. saimm.co.za [saimm.co.za]

Microwave-Assisted Synthesis of Zinc Octoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc octoate, a versatile compound with applications ranging from industrial catalysis to pharmaceuticals, can be synthesized efficiently using microwave-assisted methods. This technique offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and enhanced energy efficiency. This guide provides an in-depth overview of the microwave-assisted synthesis of this compound, including detailed experimental protocols, comparative data, and a discussion of the underlying mechanisms.

Introduction to this compound and Microwave-Assisted Synthesis

This compound, also known as zinc 2-ethylhexanoate, is a metal carboxylate with a wide array of industrial applications. It serves as a drying agent in paints and varnishes, a heat stabilizer for PVC, and a catalyst in various organic reactions.[1][2][3] The conventional synthesis of this compound typically involves the reaction of zinc oxide (ZnO) with 2-ethylhexanoic acid at elevated temperatures for several hours.[4]

Microwave-assisted organic synthesis (MAOS) has emerged as a green and efficient alternative to conventional heating methods.[5][6] This technique utilizes microwave radiation to directly heat the reactants, leading to rapid and uniform temperature changes throughout the reaction mixture.[7][8] The primary mechanisms of microwave heating are dipolar polarization and ionic conduction.[5][6][7] Polar molecules align with the rapidly oscillating electric field of the microwaves, generating heat through molecular friction.[7][8] In the presence of ions, the rapid movement of charged particles under the influence of the electric field also contributes to heating.[7] This direct energy transfer results in significantly shorter reaction times, often reducing processes that take hours to mere minutes, and can lead to higher product yields and purity.[8]

Experimental Protocols

While a specific, peer-reviewed protocol for the microwave-assisted synthesis of this compound is not widely published, a plausible and efficient procedure can be developed based on established methods for microwave-assisted synthesis of other metal carboxylates and the conventional synthesis of this compound.

Materials and Equipment

-

Reactants:

-

Zinc oxide (ZnO), high purity

-

2-Ethylhexanoic acid (C₈H₁₆O₂)

-

-

Equipment:

-

Dedicated microwave reactor for chemical synthesis (e.g., CEM, Anton Paar, Milestone) equipped with a magnetic stirrer, temperature and pressure sensors.

-

Reaction vessel (Teflon or glass, suitable for the microwave reactor)

-

Rotary evaporator

-

Standard laboratory glassware

-

Proposed Microwave-Assisted Synthesis Protocol

-

Reactant Charging: In a suitable microwave reaction vessel, combine zinc oxide and 2-ethylhexanoic acid. A stoichiometric ratio of 1:2 (ZnO : 2-ethylhexanoic acid) is typically used for the formation of zinc bis(2-ethylhexanoate). For example, use 1 mole of ZnO and 2 moles of 2-ethylhexanoic acid. The reaction can be performed solvent-free, which aligns with green chemistry principles.

-

Microwave Irradiation: Place the sealed reaction vessel into the microwave reactor. Set the reaction parameters as follows (these are starting parameters and may require optimization):

-

Temperature: 120 °C

-

Microwave Power: 200 W (or as regulated by the instrument to maintain the target temperature)

-

Reaction Time: 15 minutes

-

Stirring: Continuous magnetic stirring

-

-

Cooling and Product Isolation: After the irradiation is complete, allow the reaction mixture to cool to a safe temperature (e.g., below 50 °C).

-

Purification: The resulting this compound is often of high purity. If necessary, unreacted starting materials can be removed. Unreacted 2-ethylhexanoic acid can be removed by vacuum distillation using a rotary evaporator.

Conventional Synthesis Protocol (for comparison)

-

Reactant Charging: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add zinc oxide and 2-ethylhexanoic acid in a 1:2 molar ratio.

-

Heating: Heat the mixture to 80–100°C with constant stirring.[4]

-

Reaction Time: Maintain the temperature for 2-4 hours. Water is a byproduct of the reaction and can be removed under vacuum to drive the reaction to completion.[4]

-

Cooling and Purification: After the reaction is complete, cool the mixture and purify as described for the microwave-assisted method.

Data Presentation: Comparison of Synthesis Methods

The following table summarizes the expected quantitative data for the microwave-assisted versus the conventional synthesis of this compound.

| Parameter | Microwave-Assisted Synthesis | Conventional Synthesis |

| Reactants | Zinc Oxide, 2-Ethylhexanoic Acid | Zinc Oxide, 2-Ethylhexanoic Acid |

| Solvent | Solvent-free (recommended) | Optional, but often solvent-free |

| Temperature | 120 °C | 80–100 °C[4] |

| Reaction Time | 15 minutes | 2–4 hours[4] |

| Microwave Power | 200 W (typical) | N/A |

| Expected Yield | > 95% | ~95%[4] |

| Energy Consumption | Low | High |

Characterization of this compound

The synthesized this compound can be characterized using standard analytical techniques to confirm its identity and purity.

| Technique | Expected Results |

| FTIR Spectroscopy | Characteristic strong absorption band for the carboxylate (COO⁻) asymmetric stretch around 1540–1560 cm⁻¹.[4] |

| ¹H NMR Spectroscopy | Signals in the alkyl region (δ 0.8–2.5 ppm) corresponding to the protons of the 2-ethylhexanoate ligand.[4] |

| Appearance | Colorless to pale yellow viscous liquid or gel.[4] |

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Experimental workflow for the microwave-assisted synthesis of this compound.

Caption: Comparison of heating mechanisms: microwave vs. conventional methods.

Conclusion

The microwave-assisted synthesis of this compound represents a significant advancement over traditional synthetic routes. The primary advantages of this method are a dramatic reduction in reaction time and energy consumption, contributing to a more sustainable and efficient chemical process. The resulting product is of high purity and can be easily characterized by standard spectroscopic techniques. For researchers and professionals in drug development and materials science, embracing microwave-assisted synthesis can accelerate research and development timelines while adhering to the principles of green chemistry.

References

- 1. researchgate.net [researchgate.net]

- 2. Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis [cem.com]

- 3. chemrxiv.org [chemrxiv.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of Zinc Octoate for Material Science

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc octoate, also known as zinc 2-ethylhexanoate, is a versatile organometallic compound with significant applications in material science.[1] It belongs to the family of metal carboxylates and is prized for its catalytic activity, thermal stabilizing effects, and compatibility with various organic systems.[1] This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, detailed experimental protocols for its characterization, and visual representations of key processes relevant to its application in materials science.

Physicochemical Properties of this compound

This compound is typically a colorless to pale yellow, viscous liquid or a white to pale yellow powder, depending on its purity and concentration.[2][3] It is widely recognized for its solubility in a range of organic solvents, a property that facilitates its incorporation into diverse formulations.[1]

Quantitative Data Summary

The following tables summarize the key quantitative physicochemical properties of this compound, compiled from various sources. These values are essential for researchers and formulators in predicting the behavior of this compound in different material systems.

Table 1: General Physicochemical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₁₆H₃₀O₄Zn | [4][5] |

| Molecular Weight | 351.8 g/mol | [5][6] |

| Appearance | Colorless to pale yellow viscous liquid or powder | [2][3] |

| Density | 1.17 g/cm³ | [4][6] |

| Flash Point | 40 °C | [6] |

| Vapor Pressure | 0.00000159 mmHg | [5] |

| Solubility in Water | Insoluble | [2][4] |

| Solubility in Organic Solvents | Soluble in alcohols, ethers, and hydrocarbons | [1] |

Table 2: Thermal Properties

| Property | Value | Source(s) |

| Melting Point | Not applicable (liquid form) / Decomposes | [7] |

| Boiling Point | Decomposes before boiling at high temperatures | [2] |

| Thermal Stability | Decomposes above 200°C to ZnO and organic byproducts |

Experimental Protocols

This section provides detailed methodologies for the characterization of this compound, adapted from standard analytical procedures.

Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of zinc oxide with 2-ethylhexanoic acid.

Materials:

-

Zinc oxide (ZnO)

-

2-ethylhexanoic acid

-

Toluene (or another suitable solvent)

-

Reaction vessel with a stirrer, thermometer, and reflux condenser with a Dean-Stark trap

Procedure:

-

Charge the reaction vessel with zinc oxide and toluene.

-

Begin stirring and heat the mixture to a moderate temperature (e.g., 60 °C).

-

Slowly add 2-ethylhexanoic acid to the stirred suspension.

-

Increase the temperature to reflux (approximately 110-120 °C) and collect the water of reaction in the Dean-Stark trap.

-

Continue the reaction until the theoretical amount of water has been collected and the reaction mixture becomes clear.

-

Cool the reaction mixture and filter if any unreacted zinc oxide is present.

-

Remove the solvent under reduced pressure to obtain the final this compound product.

Determination of Density

The density of liquid this compound can be determined using a pycnometer according to standard methods like ASTM D1475.

Materials:

-

Pycnometer (specific gravity cup) of a known volume

-

Analytical balance

-

Temperature-controlled water bath

-

This compound sample

Procedure:

-

Clean and dry the pycnometer thoroughly and determine its weight.

-

Calibrate the pycnometer by filling it with deionized water at a known temperature (e.g., 25 °C) and weighing it. Calculate the exact volume of the pycnometer.

-

Fill the clean, dry pycnometer with the this compound sample, ensuring no air bubbles are trapped.

-

Place the filled pycnometer in the temperature-controlled water bath until it reaches thermal equilibrium.

-

Remove any excess sample from the overflow orifice.

-

Dry the exterior of the pycnometer and weigh it.

-

Calculate the density of the this compound by dividing the mass of the sample by the volume of the pycnometer.

Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability and decomposition profile of this compound.

Instrumentation:

-

Thermogravimetric Analyzer

Procedure:

-

Calibrate the TGA instrument for mass and temperature according to the manufacturer's instructions.

-

Place a small, accurately weighed sample of this compound (typically 5-10 mg) into a tared TGA pan.

-

Place the sample pan in the TGA furnace.

-

Heat the sample from ambient temperature to a final temperature (e.g., 600 °C) at a controlled heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Record the mass of the sample as a function of temperature.

-

The resulting TGA curve will show the onset of decomposition and the residual mass, which is typically zinc oxide.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound and confirm its structure.

Instrumentation:

-

Fourier-Transform Infrared Spectrometer with an appropriate sampling accessory (e.g., ATR)

Procedure:

-

Obtain a background spectrum of the empty ATR crystal or sample holder.

-

Place a small amount of the this compound sample onto the ATR crystal or prepare a thin film on a suitable IR-transparent window.

-

Acquire the FTIR spectrum of the sample over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands, such as the strong asymmetric and symmetric carboxylate (COO⁻) stretching vibrations.

Visualizations

The following diagrams, created using the DOT language, illustrate key processes involving this compound.

Caption: Synthesis workflow of this compound.

Caption: Experimental workflow for material characterization.

Caption: Catalytic role of this compound in polyurethane curing.

Applications in Material Science

This compound's unique properties make it a valuable component in numerous material science applications:

-

Drier in Paints, Coatings, and Inks: It acts as a siccative, accelerating the oxidative cross-linking of drying oils, which leads to faster drying times and improved film hardness.

-

Heat Stabilizer for PVC: this compound is used to prevent the thermal degradation of polyvinyl chloride (PVC) during processing by scavenging liberated hydrogen chloride.

-

Catalyst in Polymer Synthesis: It catalyzes various polymerization reactions, including the formation of polyurethanes and polyesters.[1] In polyurethane systems, it promotes the reaction between isocyanates and polyols, leading to the formation of the urethane linkage.[7][8]

-

Curing Agent for Adhesives and Sealants: It accelerates the curing process in a variety of adhesive and sealant formulations, enhancing their final mechanical properties.[1]

-

Cross-linking Agent in Elastomers: In the production of rubber and other elastomeric materials, this compound can be used to facilitate the cross-linking of polymer chains, thereby improving the material's strength and durability.[1]

Conclusion

This technical guide has provided a detailed overview of the physicochemical properties of this compound, along with standardized methodologies for its synthesis and characterization. The presented data and diagrams offer a valuable resource for researchers and professionals in material science, enabling a deeper understanding and more effective application of this important organometallic compound. The versatility of this compound as a catalyst, stabilizer, and curing agent ensures its continued relevance in the development of advanced materials.

References

- 1. shepchem.com [shepchem.com]

- 2. americanelements.com [americanelements.com]

- 3. reaxis.com [reaxis.com]

- 4. gelest.com [gelest.com]

- 5. Zinc 2-ethylhexanoate | C16H30O4Zn | CID 61083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Zinc 2-ethylhexanoate | CAS 136-53-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 7. bdmaee.net [bdmaee.net]

- 8. bdmaee.net [bdmaee.net]

The Solubility of Zinc Octoate in Aromatic Hydrocarbons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of zinc octoate in aromatic hydrocarbons. This compound, a versatile organometallic compound, finds extensive application across various industries, including as a catalyst, curing agent, and heat stabilizer.[1] Its solubility in organic solvents is a critical parameter influencing its efficacy and application. This document consolidates available solubility data, outlines detailed experimental protocols for its determination, and presents a visual representation of the factors influencing its solubility. While precise quantitative data for the solubility of this compound in specific aromatic hydrocarbons is not widely available in public literature, this guide offers a foundational understanding based on existing qualitative information and established scientific principles.

Introduction

This compound, also known as zinc 2-ethylhexanoate, is a metal carboxylate with the chemical formula Zn(C₈H₁₅O₂)₂.[1] It is recognized for its ready solubility in a variety of organic solvents, including alcohols, ethers, and hydrocarbons.[1] This characteristic is pivotal for its seamless integration into numerous chemical manufacturing processes.[1] Aromatic hydrocarbons such as toluene, xylene, and benzene are common solvents in many industrial formulations, making the solubility of this compound in these media a subject of significant interest. This guide aims to provide an in-depth technical resource on this topic.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | References |

| Chemical Formula | C₁₆H₃₀O₄Zn | [2] |

| Molecular Weight | 351.80 g/mol | |

| Appearance | Colorless to pale yellow liquid/viscous gel | |

| Density | 1.05–1.15 g/cm³ | |

| Melting Point | ~120°C (decomposition) | |

| Water Solubility | Insoluble/Negligible | [3][4][5] |

Solubility of this compound in Aromatic Hydrocarbons

While numerous sources state that this compound is soluble in hydrocarbons and organic solvents, specific quantitative data in aromatic hydrocarbons remains limited.[1][6][7][8] Product data sheets often indicate that this compound is "fully dissolved" in solvents for commercial preparations, but this does not specify the maximum solubility of the pure compound.[9]

Table 2: Qualitative Solubility of this compound in Aromatic Hydrocarbons

| Aromatic Hydrocarbon | Qualitative Solubility | References |

| Toluene | Soluble | [10] |

| Xylene | Soluble | [11] |

| Benzene | Soluble | [10][11] |

| Mineral Spirits | Soluble (commercial preparations available) | [2] |

| Heavy Naphtha | Soluble (commercial preparations available) | [2] |

The solubility of metal soaps, such as this compound, in non-polar organic solvents like aromatic hydrocarbons is influenced by the long hydrocarbon chains of the fatty acid ligands.[10] These chains are compatible with the non-polar nature of the solvent, facilitating dissolution through van der Waals forces.[10]

Factors Influencing Solubility

The solubility of this compound in aromatic hydrocarbons is not a fixed value but is influenced by several factors. A logical relationship of these factors is depicted in the diagram below.

Caption: Factors influencing the solubility of this compound.

-

Nature of the Aromatic Hydrocarbon: While all aromatic, solvents like toluene, xylene (with its isomers), and benzene have slight differences in polarity and structure which can subtly affect their solvating power for this compound.

-

Purity of this compound: The presence of impurities, such as unreacted starting materials or byproducts, can alter the measured solubility.

-

Temperature: Generally, the solubility of solids in liquids increases with temperature.[12]

-

Presence of Other Solutes: The presence of other compounds in the solution can either enhance or decrease the solubility of this compound through various intermolecular interactions.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of this compound in an aromatic hydrocarbon, based on the widely accepted shake-flask method.[13]

Caption: Workflow for determining this compound solubility.

5.1. Materials and Equipment

-

This compound (high purity)

-

Aromatic hydrocarbon solvent (e.g., Toluene, analytical grade)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Volumetric flasks and pipettes

-

Syringe filters (solvent-compatible, e.g., PTFE)

-

Vials with sealed caps

-

Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, ICP-OES, or gravimetric analysis setup)

5.2. Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials.

-

Accurately add a known volume or mass of the aromatic hydrocarbon to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration should be determined experimentally.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the experimental temperature for a sufficient time to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a solvent-compatible filter to remove any undissolved solids.

-

-

Quantification:

-

Gravimetric Method:

-

Accurately weigh the filtered aliquot of the saturated solution.

-

Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of this compound).

-

Weigh the remaining solid residue (this compound).

-

-

Spectroscopic Method (e.g., UV-Vis):

-

If this compound has a suitable chromophore, prepare a calibration curve using standard solutions of known concentrations in the same solvent.

-

Dilute the filtered saturated solution to a concentration that falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and determine its concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Gravimetric Method:

-

Solubility ( g/100 g solvent) = (mass of residue / mass of solvent) * 100

-

-

Spectroscopic Method:

-

Calculate the concentration of the saturated solution, accounting for any dilutions made.

-

-

5.3. Data Reporting

The solubility should be reported in standard units such as g/100 mL of solvent, g/100 g of solvent, or mol/L, and the temperature at which the measurement was made must be specified.

Conclusion

This compound exhibits good solubility in aromatic hydrocarbons, a property that is fundamental to its wide range of industrial applications. While precise, publicly available quantitative data is scarce, the solubility can be reliably determined using standard laboratory methods such as the shake-flask protocol. The solubility is dependent on several factors, including the specific solvent, temperature, and the purity of the compound. For researchers and professionals in drug development and materials science, a thorough understanding and experimental determination of this compound's solubility in relevant aromatic hydrocarbon systems are crucial for formulation, process optimization, and ensuring product performance. Further research to populate a comprehensive, publicly accessible database of quantitative solubility data for this compound in various aromatic hydrocarbons would be of significant value to the scientific community.

References

- 1. Know the Benefits & Applications of this compound - Goldstab [goldstab.com]

- 2. CAS 136-53-8: Zinc ethylhexanoate | CymitQuimica [cymitquimica.com]

- 3. gelest.com [gelest.com]

- 4. nama-group.com [nama-group.com]

- 5. scribd.com [scribd.com]

- 6. americanelements.com [americanelements.com]

- 7. americanelements.com [americanelements.com]

- 8. szkimya.com [szkimya.com]

- 9. This compound - Shanghai Taoyuan Cobalt Co., Ltd. [tygychem.com]

- 10. What is the solubility of metal soaps in organic solvents? - Blog [cjspvc.com]

- 11. Solutions of soaps in organic solvents - Journal of the Chemical Society A: Inorganic, Physical, Theoretical (RSC Publishing) [pubs.rsc.org]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. benchchem.com [benchchem.com]

"thermal decomposition mechanism of zinc octoate to zinc oxide"

An In-Depth Technical Guide on the Thermal Decomposition Mechanism of Zinc Octoate to Zinc Oxide

Introduction

This compound, also known as zinc 2-ethylhexanoate, is an organometallic compound widely utilized as a catalyst, a drying agent in coatings, and a thermal stabilizer for polymers.[1] In the field of materials science, it serves as a crucial precursor for the synthesis of zinc oxide (ZnO) nanoparticles and thin films. The thermal decomposition of this compound offers a versatile and controllable route to produce highly crystalline ZnO, a material with significant applications in electronics, optics, and catalysis. Understanding the mechanism, kinetics, and experimental parameters of this decomposition process is essential for researchers and drug development professionals aiming to tailor the properties of the final ZnO product for specific applications, such as in drug delivery systems or as an antimicrobial agent.

This technical guide provides a detailed overview of the thermal decomposition of this compound, summarizing the decomposition pathway, quantitative thermal analysis data, and comprehensive experimental protocols for its characterization.

Thermal Decomposition Mechanism

The thermal decomposition of this compound is a non-hydrolytic process that involves the breakdown of the organic carboxylate ligands at elevated temperatures, resulting in the formation of solid zinc oxide and various gaseous byproducts. The overall transformation can be represented by the following general reaction:

Zn(C₈H₁₅O₂)₂ (l) → ZnO (s) + Gaseous Byproducts (g)

The decomposition typically occurs at temperatures between 230°C and 250°C.[1] The process is initiated by the thermal cleavage of the bonds within the 2-ethylhexanoate ligands. While the precise intermediate species for this compound are not extensively detailed in the literature, the mechanism for metal carboxylates generally involves the fragmentation of the alkyl chains. This breakdown leads to the liberation of volatile organic molecules, carbon dioxide, and water, leaving behind a stable zinc oxide residue. The final solid product is typically the hexagonal wurtzite phase of ZnO.

Caption: High-level pathway for the thermal decomposition of this compound.

Quantitative Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are essential techniques for quantifying the thermal stability and decomposition profile of this compound. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions. The data below is representative of the thermal decomposition of zinc carboxylates.

| Thermal Event | Temperature Range (°C) | Mass Loss (%) | DSC Signal | Description |

| Onset of Decomposition | ~200 - 250 °C | ~ 2 - 5% | Endothermic | Initial breakdown of the organic ligands.[2] |

| Primary Decomposition | ~250 - 450 °C | ~ 70 - 80% | Exothermic | Major fragmentation of the carboxylate chains and release of gaseous byproducts.[2] |

| Final Residue Formation | > 450 °C | Negligible | Stable | Formation of a thermally stable zinc oxide residue. The residual mass corresponds to the theoretical yield of ZnO. |

Experimental Protocols

A multi-technique approach is required to fully characterize the thermal decomposition of this compound. The following protocols outline the standard methodologies for analysis.

Thermogravimetric Analysis / Differential Scanning Calorimetry (TGA/DSC)

This combined technique provides simultaneous information on mass loss and thermal events (e.g., melting, decomposition).

-

1. Instrumentation: A calibrated simultaneous thermal analyzer (TGA/DSC) is required.

-

2. Sample Preparation:

-

Ensure the this compound sample is homogeneous.

-

Accurately weigh approximately 5–10 mg of the sample into a clean, inert TGA crucible (e.g., alumina).[3]

-

Record the initial sample mass precisely.

-

-

3. Instrument Setup and Execution:

-

Place the sample crucible and an empty reference crucible onto the TGA balance mechanism.

-

Purge the furnace with an inert gas, such as nitrogen, at a constant flow rate of 50-100 mL/min to establish an inert atmosphere.[3]

-

Program the temperature profile:

-

Equilibrate at 30°C.

-

Ramp the temperature from 30°C to 600°C at a constant heating rate of 10°C/min.[2]

-

-

Initiate the run and continuously record sample mass, heat flow, and temperature.

-

-

4. Data Analysis:

-

Analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage of mass loss at each stage.

-

Analyze the DSC curve to identify endothermic and exothermic peaks corresponding to phase transitions and decomposition events.

-

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR analysis is used to identify the chemical bonds present in the precursor and the final product, confirming the chemical transformation.

-

1. Instrumentation: A calibrated FTIR spectrometer.

-

2. Sample Preparation:

-

Prepare samples of the initial this compound and the residue obtained after TGA analysis (or after heating in a furnace under controlled conditions).

-

For solid samples, mix a small amount of the sample with potassium bromide (KBr) and press it into a thin pellet.

-

-

3. Data Acquisition:

-

Collect the infrared spectrum for each sample, typically over a range of 4000 to 400 cm⁻¹.

-

-

4. Data Analysis:

-

In the this compound spectrum, identify the characteristic peaks for the carboxylate (COO⁻) asymmetric stretching modes around 1550-1600 cm⁻¹.

-

In the spectrum of the final residue, confirm the disappearance of the organic peaks and the appearance of a broad absorption band in the 400-500 cm⁻¹ region, which is characteristic of the Zn-O stretching vibration in zinc oxide.

-

X-Ray Diffraction (XRD)

XRD is used to determine the crystallographic structure and phase purity of the final solid product.

-

1. Instrumentation: A calibrated X-ray diffractometer with a Cu-Kα radiation source (λ = 0.15418 nm).[4]

-

2. Sample Preparation:

-

Place the powdered residue from the thermal decomposition onto a sample holder.

-

Ensure the surface of the powder is flat and level with the holder.

-

-

3. Data Acquisition:

-

Collect the diffraction pattern over a 2θ range of 10° to 80° with a step size of 0.02°.[4]

-

-

4. Data Analysis:

-

Compare the obtained diffraction peaks with standard diffraction patterns from a database (e.g., JCPDS card no. 36-1451 for ZnO).

-

Confirm that the peaks correspond to the hexagonal wurtzite structure of ZnO and check for the absence of peaks from other phases, indicating a pure product.[5]

-

Caption: Experimental workflow for characterizing this compound decomposition.

References

Unraveling the Architecture of Zinc Carboxylates: A Technical Guide to Crystal Structure Analysis

For researchers, scientists, and professionals in drug development, understanding the intricate crystalline architecture of zinc carboxylates is paramount for harnessing their full potential. This in-depth technical guide provides a comprehensive overview of the core analytical techniques, detailed experimental protocols, and key structural data for this versatile class of compounds.

Zinc carboxylates are a diverse group of coordination compounds that have garnered significant interest due to their varied applications, ranging from precursors for nanomaterials to their role in catalysis and as active components in drug delivery systems.[1][2] The arrangement of zinc ions and carboxylate ligands in the solid state dictates their physical and chemical properties. Therefore, a thorough crystal structure analysis is fundamental to both understanding and predicting their behavior.

This guide will delve into the primary analytical methods employed for the structural elucidation of zinc carboxylates, with a focus on single-crystal X-ray diffraction, complemented by spectroscopic and thermal analysis techniques.

Core Analytical Techniques

The structural characterization of zinc carboxylates relies on a suite of analytical methods that provide complementary information about their crystalline and molecular structure.

Single-Crystal X-ray Diffraction (SCXRD): This is the most powerful technique for determining the precise three-dimensional arrangement of atoms within a crystal. It provides detailed information on unit cell parameters, bond lengths, bond angles, and space group symmetry.

Powder X-ray Diffraction (PXRD): PXRD is used to identify crystalline phases and to assess the purity of a bulk sample. The resulting diffraction pattern is a fingerprint of the crystalline material.[3]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a valuable tool for identifying the coordination mode of the carboxylate groups to the zinc center.[3][4] The positions of the asymmetric and symmetric COO⁻ stretching bands can indicate whether the carboxylate is acting as a monodentate, bidentate, or bridging ligand.[3][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state NMR, particularly ⁶⁷Zn and ¹³C NMR, provides insights into the local environment of the zinc and carbon atoms, respectively.[3][6][7] This technique can distinguish between different coordination geometries and identify the presence of multiple crystallographically distinct sites.[3][6]

Thermal Analysis (TGA/DSC): Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to study the thermal stability of zinc carboxylates and to identify phase transitions and decomposition pathways.[8][9][10][11]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate crystal structure analysis. The following sections outline typical experimental protocols for the synthesis and characterization of zinc carboxylates.

Synthesis of Zinc Carboxylates

A common method for the synthesis of simple zinc carboxylates involves the reaction of a carboxylic acid with a zinc salt, often in the presence of a base.[3][5]

Typical Protocol:

-

Dissolve the desired carboxylic acid in a suitable solvent, such as ethanol.

-

Add a stoichiometric amount of a base, like sodium hydroxide, to deprotonate the carboxylic acid.

-

Add an aqueous solution of a zinc salt, such as zinc chloride (often in excess), to the reaction mixture.[3][5]

-

A precipitate of the zinc carboxylate will form.

-

Continue heating for a defined period (e.g., 30-60 minutes) to ensure complete reaction.[3]

-

Filter the precipitate and wash it sequentially with water, ethanol, and acetone to remove unreacted starting materials and byproducts.[3]

-

Dry the resulting solid, for example, at 40 °C overnight.[3]

-

For single crystal growth, recrystallization from a suitable solvent like ethanol is often employed.[3]

Single-Crystal X-ray Diffraction Protocol

The following outlines a general procedure for SCXRD data collection and structure refinement.

Protocol:

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head, often using an inert oil and a cryo-loop.[3] The crystal is then cooled to a low temperature (e.g., 150 K) to minimize thermal vibrations.[3]

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam (e.g., Cu-Kα radiation, λ = 1.54178 Å).[3] A series of diffraction images are collected as the crystal is rotated.

-

Data Processing: The collected images are processed to determine the unit cell parameters and to integrate the intensities of the diffraction spots.

-

Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods. The initial structural model is then refined using full-matrix least-squares procedures on F².[3] Non-hydrogen atoms are typically refined with anisotropic displacement parameters, while hydrogen atoms are placed in calculated positions.[3]

Spectroscopic and Thermal Analysis Protocols

FTIR Spectroscopy:

-

A small amount of the sample is mixed with KBr powder and pressed into a pellet.

-

The spectrum is recorded using an FTIR spectrometer, typically with a resolution of 4 cm⁻¹.[3]

Powder X-ray Diffraction:

-

A powdered sample is placed on a sample holder.

-

The PXRD pattern is collected using a diffractometer with Cu Kα radiation.[3]

Thermogravimetric Analysis/Differential Scanning Calorimetry (TGA/DSC):

-

A small amount of the sample is placed in an aluminum pan.

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).[9]

-

Weight loss (TGA) and heat flow (DSC) are recorded as a function of temperature.[9][10]

Structural Data of Selected Zinc Carboxylates

The following table summarizes crystallographic data for several zinc carboxylates, providing a basis for comparison. The local structure around the zinc ion in many of these compounds is nearly tetrahedral, with the first coordination sphere consisting of oxygen atoms from four different carboxylate groups.[3][5] Each carboxylate ligand often forms a bidentate bridge between two zinc atoms.[5]

| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | Ref. |

| Zinc Nonanoate | C₁₈H₃₄O₄Zn | Monoclinic | Pc | 12.033(2) | 8.011(2) | 22.085(4) | 100.27(3) | 2095.4(8) | 4 | [3] |

| Zinc Decanoate | C₂₀H₃₈O₄Zn | Monoclinic | C2 | 24.167(5) | 8.012(2) | 4.965(1) | 92.05(3) | 960.5(4) | 2 | [3] |

| Zinc Oleate | C₃₆H₆₆O₄Zn | Monoclinic | Pc | 23.447(5) | 8.163(2) | 9.771(2) | 91.56(3) | 1869.0(7) | 2 | [3] |

| Zinc Succinate | C₄H₄O₄Zn | Orthorhombic | Cccm | 4.792(1) | 21.204(6) | 6.691(2) | 90 | 679.8(3) | 8 | [12] |

Applications in Drug Development

The well-defined porous structures of certain zinc carboxylates, particularly metal-organic frameworks (MOFs), make them promising candidates for drug delivery applications.[1][2] The ability to tune the pore size and functionality of these materials allows for the encapsulation and controlled release of therapeutic agents. The understanding of their crystal structure is critical for designing MOFs with optimal drug loading and release kinetics.

Conclusion

The crystal structure analysis of zinc carboxylates is a multifaceted endeavor that requires a combination of sophisticated analytical techniques. Single-crystal X-ray diffraction, as the cornerstone of structural analysis, provides unparalleled detail into the atomic arrangement, which is essential for understanding the structure-property relationships in these compounds. Complemented by spectroscopic and thermal methods, a comprehensive picture of these materials can be obtained. This knowledge is not only of fundamental scientific interest but also underpins the rational design of new zinc carboxylate-based materials for advanced applications, including in the pharmaceutical industry.

References

- 1. Zinc(II) Carboxylate Coordination Polymers with Versatile Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Multi-technique structural analysis of zinc carboxylates (soaps) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An infrared spectroscopic study of the nature of zinc carboxylates in oil paintings - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]

- 5. scispace.com [scispace.com]

- 6. Multi-technique structural analysis of zinc carboxylates (soaps) - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and characterization of ZnO nanoparticles by thermal decomposition of a curcumin zinc complex - Arabian Journal of Chemistry [arabjchem.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis, characterization, and crystal structure of two zinc linear dicarboxylates | Powder Diffraction | Cambridge Core [cambridge.org]

A Technical Guide to the FT-IR Characterization of Zinc Octoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc octoate, often referred to by its more specific chemical name zinc 2-ethylhexanoate, is a widely utilized compound in various industrial applications, including as a drier in paints and varnishes, a catalyst in polymerization reactions, and a heat stabilizer in PVC. Its performance in these roles is intrinsically linked to its chemical structure and purity. Fourier-transform infrared (FT-IR) spectroscopy is a powerful and non-destructive analytical technique that provides valuable insights into the molecular vibrations and, consequently, the structure and bonding within this compound. This guide offers an in-depth overview of the application of FT-IR spectroscopy for the comprehensive characterization of this compound.

Core Principles of FT-IR Spectroscopy for this compound Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a sample as a function of wavenumber. The absorbed energy excites molecular vibrations, such as stretching and bending of chemical bonds. For this compound, the most informative regions of the infrared spectrum are associated with the carboxylate (COO⁻) group and the zinc-oxygen (Zn-O) bond.

The coordination of the octoate ligand to the zinc ion can occur in several modes, including ionic, unidentate, bidentate chelating, and bidentate bridging.[1] Each of these coordination geometries results in distinct vibrational frequencies for the carboxylate group, which can be observed in the FT-IR spectrum. Specifically, the positions of the asymmetric (νₐₛ) and symmetric (νₛ) stretching vibrations of the COO⁻ group, and the separation between them (Δν = νₐₛ - νₛ), are indicative of the coordination structure.[1]

Key FT-IR Spectral Features of this compound

The FT-IR spectrum of this compound is characterized by several key absorption bands. The most significant of these are the stretching vibrations of the carboxylate group, typically found in the 1700-1400 cm⁻¹ region. Additionally, vibrations corresponding to the alkyl chains of the octoate ligand and the zinc-oxygen bond are present.

Quantitative Data Summary

The following table summarizes the principal FT-IR absorption bands observed for this compound (zinc 2-ethylhexanoate) and their corresponding vibrational assignments.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Significance and Notes |

| ~2960-2850 | C-H stretching | Asymmetric and symmetric stretching of CH₃ and CH₂ groups in the ethylhexanoate alkyl chain. |

| ~1632 | Asymmetric COO⁻ stretching (νₐₛ) | This is a strong and crucial band. Its intensity has been correlated with the viscosity of zinc 2-ethylhexanoate, suggesting a link to the presence of polymeric structures.[2][3] |

| ~1585 | Asymmetric COO⁻ stretching (νₐₛ) | Often observed in zinc carboxylates and can be indicative of a bidentate bridging coordination mode. The presence of multiple bands in this region may suggest different coordination environments.[3] |

| ~1460 | CH₂ scissoring and CH₃ asymmetric bending | Characteristic vibrations of the alkyl backbone. |

| ~1400-1380 | Symmetric COO⁻ stretching (νₛ) | Another key carboxylate band. The separation from the asymmetric stretch (Δν) helps in determining the coordination mode.[1] |

| < 600 | Zn-O stretching | These vibrations are typically found in the far-infrared region and are direct indicators of the zinc-ligand bond.[4] Most standard mid-IR FT-IR spectrometers may have limited sensitivity in this range.[5] |

Experimental Protocols

Precise and reproducible FT-IR analysis requires careful sample preparation and consistent instrument parameters.

Sample Preparation (for Viscous Liquid this compound)

Given that this compound is often a viscous liquid, the Attenuated Total Reflectance (ATR) technique is highly recommended due to its minimal sample preparation requirements.

Using an ATR Accessory:

-

Accessory Preparation: Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Apply a small drop of the viscous this compound liquid directly onto the center of the ATR crystal to ensure complete coverage of the sampling area.

-

Pressure Application: If the ATR accessory has a pressure arm, apply consistent pressure to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the FT-IR spectrum of the sample.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, non-abrasive wipe.

Transmission Method (as a thin film):

-

Window Selection: Use salt plates (e.g., KBr, NaCl) that are transparent in the mid-infrared range.[6]

-

Sample Application: Place a small drop of this compound onto one salt plate.

-

Film Formation: Gently place a second salt plate on top of the first, spreading the liquid into a thin, uniform film. The film should be free of air bubbles.[6]

-

Data Acquisition: Mount the sandwiched plates in the spectrometer's sample holder and collect the spectrum.

-

Cleaning: Disassemble the plates and clean them thoroughly with an appropriate dry solvent.

Instrument Parameters

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 scans are typically sufficient to obtain a good signal-to-noise ratio.

-

Apodization: Happ-Genzel is a commonly used function.

-

Mode: Absorbance

Visualizing Workflows and Pathways

FT-IR Analysis Workflow for this compound Characterization

The following diagram illustrates a typical workflow for the characterization of this compound using FT-IR spectroscopy.

References

An In-Depth Technical Guide to the Interpretation of 1H NMR Spectra of Zinc 2-Ethylhexanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and practices involved in the interpretation of ¹H Nuclear Magnetic Resonance (NMR) spectra of zinc 2-ethylhexanoate. This document outlines the expected spectral features, provides detailed experimental protocols for sample analysis, and presents a logical workflow for spectral interpretation.

Introduction to Zinc 2-Ethylhexanoate and its NMR Spectroscopy

Zinc 2-ethylhexanoate is a metal carboxylate complex widely used as a catalyst, stabilizer, and cross-linking agent in various industrial applications. Its molecular structure consists of a central zinc ion coordinated to two 2-ethylhexanoate ligands. The coordination environment of the zinc can be complex and may involve different binding modes of the carboxylate group, which can influence the compound's reactivity and its spectroscopic signature.

¹H NMR spectroscopy is a powerful analytical technique for elucidating the structure of zinc 2-ethylhexanoate in solution. By analyzing the chemical shifts, coupling constants, and integration of the proton signals, researchers can gain insights into the molecular structure, purity, and dynamic behavior of the complex.

Predicted ¹H NMR Spectral Data

While the precise ¹H NMR spectrum of zinc 2-ethylhexanoate can vary with solvent, concentration, and temperature due to the dynamic nature of the zinc-carboxylate coordination, a representative spectrum can be predicted based on the spectrum of the parent ligand, 2-ethylhexanoic acid, and known coordination-induced shifts.

The coordination of the carboxylate group to the zinc ion typically results in a downfield shift (deshielding) of the neighboring protons, most notably the proton at the α-position (H-2). The signals of the more distant protons in the alkyl chain are less affected. The absence of the acidic proton of the carboxylic acid (typically found above 10 ppm) is a clear indicator of salt formation.

¹H NMR Data for 2-Ethylhexanoic Acid

The following table summarizes the typical ¹H NMR spectral data for the parent ligand, 2-ethylhexanoic acid, in a non-polar deuterated solvent like CDCl₃.

| Proton Assignment | Chemical Shift (δ) / ppm | Multiplicity | Coupling Constant (J) / Hz | Integration |

| H-2 | ~2.3 | m | - | 1H |

| H-4, H-4' | ~1.6 - 1.4 | m | - | 4H |

| H-5, H-5' | ~1.4 - 1.2 | m | - | 4H |

| H-3 | ~0.9 | t | ~7.5 | 3H |

| H-6 | ~0.9 | t | ~7.0 | 3H |

| -COOH | >10 | br s | - | 1H |

Predicted ¹H NMR Data for Zinc 2-Ethylhexanoate

Upon coordination to zinc, the following changes in the ¹H NMR spectrum are anticipated. The data presented here is a plausible representation for a monomeric or simple oligomeric species in a non-coordinating solvent.

| Proton Assignment | Predicted Chemical Shift (δ) / ppm | Multiplicity | Predicted Coupling Constant (J) / Hz | Integration |

| H-2 | ~2.4 - 2.6 | m | - | 1H |

| H-4, H-4' | ~1.6 - 1.4 | m | - | 4H |

| H-5, H-5' | ~1.4 - 1.2 | m | - | 4H |

| H-3 | ~0.9 | t | ~7.5 | 3H |

| H-6 | ~0.9 | t | ~7.0 | 3H |

Note: The signals in the spectrum of zinc 2-ethylhexanoate may be broader than those of the free acid due to the potential for ligand exchange or the presence of multiple coordination states in solution.

Experimental Protocols

A standardized protocol is essential for obtaining high-quality and reproducible ¹H NMR spectra of zinc 2-ethylhexanoate.

Sample Preparation

-